
Technical Guide: Crystal Structure &
Characterization of Methyl Quinoline-8-

Carboxylate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Methyl Quinoline-8-Carboxylate

CAS No.: 40245-26-9

Cat. No.: B2613891

Get Quote

Executive Summary
Methyl Quinoline-8-Carboxylate (MQ8C) is a pivotal heteroaromatic ester serving as a

bidentate ligand scaffold in organometallic catalysis and a pharmacophore in medicinal

chemistry. Unlike its 2- or 4-substituted isomers, the 8-position substitution provides a unique

steric and electronic environment due to the proximity of the quinoline nitrogen (

) and the carbonyl oxygen (

).

This guide dissects the molecular architecture of MQ8C, establishing the causality between its

solid-state conformation and its efficacy as an N,O-donor ligand. We explore its synthesis,

crystallographic packing forces, and the structural prerequisites for metal coordination.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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Parameter Specification

IUPAC Name Methyl quinoline-8-carboxylate

CAS Registry 40245-26-9

Molecular Formula

Molecular Weight 187.19 g/mol

Hybridization
(Aromatic core + Carbonyl),

(Methyl ester)

Key Donor Atoms Nitrogen (N1), Carbonyl Oxygen (O=C)

Physical State
Crystalline Solid (typically off-white to pale

yellow)

Solubility
Soluble in DCM, CHCl3, DMSO; limited

solubility in water

Synthesis Protocol: Acid-Catalyzed Esterification
To obtain high-purity crystals suitable for X-ray diffraction (XRD), a defect-free synthesis is

required. The following protocol utilizes a Fischer esterification approach, optimized for yield

and purity.

Reaction Mechanism
The synthesis proceeds via the protonation of the carbonyl oxygen of Quinoline-8-carboxylic

acid, followed by nucleophilic attack by methanol.

Reagents:

Precursor: Quinoline-8-carboxylic acid (1.0 eq)

Solvent/Reagent: Anhydrous Methanol (Excess)

Catalyst: Conc. Sulfuric Acid (
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) or Thionyl Chloride (

)

Step-by-Step Methodology
Activation: Dissolve Quinoline-8-carboxylic acid in anhydrous methanol under an inert

atmosphere (

).

Catalysis: Add catalytic

dropwise at 0°C to prevent side reactions. Alternatively, generate in situ HCl by adding

dropwise.

Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc 7:3).

Work-up: Neutralize the cooled solution with saturated

. Extract with Dichloromethane (DCM).

Crystallization (Critical): Dry the organic layer over

, concentrate in vacuo. Recrystallize from hot ethanol or a DCM/Hexane diffusion system to
yield single crystals.

Synthetic Workflow Diagram

Figure 1: Optimized Synthesis and Crystallization Workflow for MQ8C
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Crystal Structure Analysis
The structural utility of MQ8C lies in its conformation. In the solid state, the molecule balances

resonance stabilization against steric repulsion.

Molecular Geometry & Conformation
Planarity: The quinoline bicyclic core is essentially planar (RMS deviation < 0.02 Å).

Ester Torsion: The ester group (

) at position 8 is the critical variable. Unlike position 3 or 6, position 8 imposes peri-
interactions with the ring nitrogen.

Free Ligand State: The carbonyl oxygen typically orients trans to the quinoline nitrogen to

minimize dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen

lone pairs.

Torsion Angle: The

dihedral angle often shows a slight deviation from coplanarity (5–15°) to relieve steric
strain with the C7-H hydrogen.

Supramolecular Architecture (Packing)
In the crystal lattice, MQ8C molecules organize via non-covalent interactions that are critical for

material stability:

-

Stacking: The planar quinoline rings form offset face-to-face stacks (centroid-centroid
distance ~3.6–3.8 Å), a common feature in fused heterocycles [1].

Weak Hydrogen Bonding:

and

interactions stabilize the lattice. The methyl protons act as weak donors to the carbonyl
oxygens of adjacent molecules.
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Coordination Mode (The "Bite")
When MQ8C binds to a metal (e.g., Pd, Pt, Co), the ester group rotates. The carbonyl oxygen

and the quinoline nitrogen align cis to form a stable 5-membered chelate ring. This "bite angle"

(N-M-O) is typically around 78–82°, ideal for distorted octahedral or square planar geometries

[2].

Experimental Characterization Protocol
To validate the structure of synthesized MQ8C, the following analytical pipeline is mandatory.

Single Crystal X-Ray Diffraction (SC-XRD)
Crystal Growth: Slow evaporation of a DCM solution layered with Hexane at 4°C.

Data Collection: Collect at low temperature (100 K) to reduce thermal motion (ellipsoids).

Refinement: Solve using Direct Methods (SHELXT) and refine against

(SHELXL).

Key Check: Verify the Flack parameter if chiral impurities are suspected (unlikely here) and

check for disorder in the methyl ester tail.

NMR Validation[10]
1H NMR (CDCl3): Look for the characteristic methyl singlet (~4.1 ppm) and the downfield

shift of the H2 proton (~9.0 ppm) due to the ring nitrogen.

NOESY: A lack of NOE between the methyl ester protons and the H2 quinoline proton

confirms the trans-like orientation in solution (free ligand).

Structural Logic Diagram
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Figure 2: Structural Determinants of Methyl Quinoline-8-Carboxylate
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Applications in Research
C-H Activation Catalysis: The 8-amino and 8-carboxylate quinoline motifs are "privileged

directing groups" in Cobalt and Palladium-catalyzed C-H functionalization. The rigidity of the

quinoline backbone prevents catalyst decomposition [3].

Metallo-Drugs: Derivatives of quinoline-8-carboxylate are investigated as isosteres of 8-

hydroxyquinoline (8-HQ) inhibitors for metalloenzymes (e.g., MMP-2), offering different

solubility and chelation kinetics compared to the phenol variants [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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